N'-hydroxy-4-propoxybenzenecarboximidamide
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Overview
Description
N’-hydroxy-4-propoxybenzenecarboximidamide is a chemical compound with the molecular formula C10H14N2O2This compound can be used as a reference substance for drug impurities and reagents, making it valuable for research purposes .
Preparation Methods
Synthetic Routes and Reaction Conditions
N’-hydroxy-4-propoxybenzenecarboximidamide can be synthesized from 4-propoxybenzonitrile. The synthesis involves the following steps :
Starting Material: 4-propoxybenzonitrile.
Reaction: The nitrile group is converted to the corresponding amidine through a series of reactions involving hydroxylamine.
Conditions: The reaction typically requires specific conditions such as controlled temperature and pH to ensure the desired product is obtained.
Industrial Production Methods
While specific industrial production methods for N’-hydroxy-4-propoxybenzenecarboximidamide are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and ensuring consistent quality control.
Chemical Reactions Analysis
Types of Reactions
N’-hydroxy-4-propoxybenzenecarboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different carboxylic acids, while reduction can produce various amines.
Scientific Research Applications
N’-hydroxy-4-propoxybenzenecarboximidamide has several scientific research applications :
Chemistry: Used as a reagent in organic synthesis and as a reference substance for drug impurities.
Biology: Investigated for its potential biological activities, including antimicrobial properties.
Medicine: Explored for its potential therapeutic effects and as a reference compound in pharmaceutical research.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-hydroxy-4-propoxybenzenecarboximidamide involves its interaction with specific molecular targets and pathways . The compound can inhibit certain enzymes or receptors, leading to various biological effects. For example, it may disrupt bacterial cell wall synthesis, leading to antimicrobial activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-hydroxy-4-methoxybenzenecarboximidamide
- N-hydroxy-4-ethoxybenzenecarboximidamide
- N-hydroxy-4-butoxybenzenecarboximidamide
Uniqueness
N’-hydroxy-4-propoxybenzenecarboximidamide is unique due to its specific propoxy group, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different solubility, stability, and interaction with biological targets, making it valuable for specific research and industrial applications .
Properties
Molecular Formula |
C10H14N2O2 |
---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
N'-hydroxy-4-propoxybenzenecarboximidamide |
InChI |
InChI=1S/C10H14N2O2/c1-2-7-14-9-5-3-8(4-6-9)10(11)12-13/h3-6,13H,2,7H2,1H3,(H2,11,12) |
InChI Key |
OOCDAYWHISVQPO-UHFFFAOYSA-N |
Isomeric SMILES |
CCCOC1=CC=C(C=C1)/C(=N\O)/N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=NO)N |
Origin of Product |
United States |
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